2,3-Diphenyl-1,4-dioxine 2,3-Diphenyl-1,4-dioxine
Brand Name: Vulcanchem
CAS No.: 63028-26-2
VCID: VC19425944
InChI: InChI=1S/C16H12O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H
SMILES:
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol

2,3-Diphenyl-1,4-dioxine

CAS No.: 63028-26-2

Cat. No.: VC19425944

Molecular Formula: C16H12O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diphenyl-1,4-dioxine - 63028-26-2

Specification

CAS No. 63028-26-2
Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
IUPAC Name 2,3-diphenyl-1,4-dioxine
Standard InChI InChI=1S/C16H12O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H
Standard InChI Key GJXOQWKOTPRJET-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(OC=CO2)C3=CC=CC=C3

Introduction

Structural and Nomenclature Overview

2,3-Diphenyl-1,4-dioxine (C16_{16}H14_{14}O2_2) belongs to the dioxine family, which consists of a six-membered ring containing two oxygen atoms at the 1- and 4-positions. Unlike its saturated counterpart, 1,4-dioxane, the dioxine ring incorporates conjugated double bonds, leading to a planar or slightly distorted geometry depending on substituents . The phenyl groups at the 2- and 3-positions introduce steric effects and influence electronic conjugation.

Key structural features include:

  • Bond lengths: The endocyclic C–O bonds in dioxine derivatives typically range from 1.393–1.413 Å, while C=C bonds measure approximately 1.332–1.335 Å .

  • Conformation: Substituents like phenyl groups can force the dioxine ring into nonplanar conformations. For example, dimethyl 2,6-diphenyl-1,4-dioxine-3,5-dicarboxylate adopts a boat conformation due to steric hindrance .

Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of 2,3-diphenyl-1,4-dioxine derivatives often involves acid-catalyzed cyclization or condensation reactions. A notable method for related tetraphenyl-1,4-dioxin involves:

  • Dimerization: Reaction of substituted benzils with HCl in methanol to form methoxy-substituted dimers.

  • Cyclization: Refluxing intermediates in acetic anhydride with p-TsOH to yield the dioxine core .

For 2,3-diphenyl-1,4-dioxane (the saturated analog), synthesis methods include trans-2,3-diphenyl-[1, dioxane formation via acid-mediated cyclization of diols .

Crystallographic Insights

X-ray diffraction studies of tetraphenyl-1,4-dioxin reveal a near-planar dioxine core with phenyl rings oriented perpendicularly. In contrast, dimethyl 2,6-diphenyl-1,4-dioxine-3,5-dicarboxylate exhibits a boat conformation, highlighting the impact of substituents on ring geometry .

Physical and Chemical Properties

The following table summarizes key physicochemical properties of 2,3-diphenyl-1,4-dioxane, its saturated analog, based on experimental data :

PropertyValue
Molecular FormulaC16_{16}H16_{16}O2_2
Molecular Weight240.297 g/mol
Density1.107 g/cm³
Boiling Point362.2°C at 760 mmHg
Flash Point189.4°C
Vapor Pressure4.1 × 105^{-5} mmHg at 25°C
Refractive Index1.563

For the unsaturated 2,3-diphenyl-1,4-dioxine, analogous properties are inferred from tetraphenyl derivatives, though experimental data specific to the diphenyl variant remain scarce .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Protons on the dioxine core resonate in the aromatic region (δ 6.5–7.5 ppm), while phenyl protons appear as multiplet signals.

  • 13^{13}C NMR: The dioxine carbons exhibit signals near 136 ppm, indicative of non-aromatic character .

Infrared (IR) Spectroscopy

IR spectra of dioxine derivatives show strong absorptions for C–O–C stretching (1,100–1,250 cm1^{-1}) and aromatic C=C bonds (1,450–1,600 cm1^{-1}) .

Optical Properties and Applications

Aggregation-Induced Emission (AIE) and Quenching (ACQ)

Despite structural similarities to AIE-active compounds like 2,3,5,6-tetraphenylpyrazine, 2,3-diphenyl-1,4-dioxine derivatives exhibit aggregation-caused quenching (ACQ). In tetrahydrofuran (THF)/water mixtures, fluorescence intensity decreases with increasing water content due to π–π stacking and non-radiative decay pathways .

Comparative Analysis with Pyranone Derivatives

2,3,4,5-Tetraphenyl-4H-pyran-4-one (TPPO), a planar analog, also demonstrates ACQ behavior. This contrasts with AIE-active systems, underscoring the role of conjugation and substituent geometry in optical properties .

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